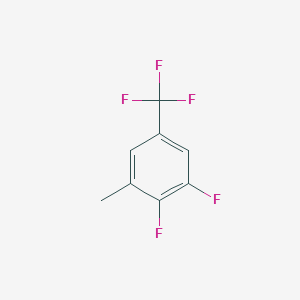

3,4-Difluoro-5-methylbenzotrifluoride

Description

3,4-Difluoro-5-methylbenzotrifluoride is a fluorinated aromatic compound characterized by a benzene ring substituted with a trifluoromethyl (-CF₃) group, methyl (-CH₃) group at position 5, and fluorine atoms at positions 3 and 4. Its molecular formula is C₈H₅F₅, with a molecular weight of 232.12 g/mol. The trifluoromethyl group imparts strong electron-withdrawing effects, while the fluorine and methyl substituents influence steric and electronic properties. This compound is primarily utilized in pharmaceutical and agrochemical research as a building block for synthesizing bioactive molecules, leveraging the stability and lipophilicity conferred by fluorine atoms .

Properties

IUPAC Name |

1,2-difluoro-3-methyl-5-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F5/c1-4-2-5(8(11,12)13)3-6(9)7(4)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLKZMAIWGAEFRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method Summary

| Step | Reagents/Conditions | Details |

|---|---|---|

| 1. Solvent and Fluoride Setup | 1,3-Dimethyl-2-imidazolidinone (DMI), anhydrous potassium fluoride (KF), toluene | Reflux with water removal by azeotropic distillation to dry the system |

| 2. Fluorination Reaction | 3,4-Dichlorobenzonitrile, bis-(N,N'-1,3-dimethyl-2-imidazolinyl)-ammonium chloride salt (catalyst), PEG dispersant, sodium metabisulfite (reducing agent) | Heated at 190–220 °C for 4–5 hours |

| 3. Product Isolation | Rectification and recrystallization | Yields ~89.5%, purity >99% |

Key Research Findings

- Use of DMI as a polar aprotic solvent enables lower reaction temperatures and short reaction times.

- The catalyst bis-(N,N'-1,3-dimethyl-2-imidazolinyl)-ammonium chloride salt is prepared via reaction of 1,3-dimethyl-2-imidazolidinone with triphosgene and ammonia in toluene.

- Recycling of catalyst and solvent is feasible with minimal loss in yield (87% after eight cycles).

- Potassium chloride byproduct can be recovered by crystallization with >99% purity.

- Comparative examples show that absence of catalyst or improper conditions drastically reduce yield (down to 31–65%) and increase reaction time (up to 12–13 hours).

This method is industrially viable due to high yield, purity, catalyst recyclability, and environmental safety.

Organometallic Routes via Grignard Intermediates

Another approach involves the formation of Grignard reagents from halogenated trifluoromethylbenzene precursors, followed by further functionalization or fluorination steps.

Example Procedure

| Step | Reagents/Conditions | Details |

|---|---|---|

| 1. Grignard Formation | 3-Bromo-5-fluorobenzotrifluoride, magnesium turnings, iodine (catalyst), tetrahydrofuran (THF) | Initiated at ~45 °C with gentle reflux |

| 2. Reaction with Electrophile | Trimethyl borate at -78 °C | Formation of 3-fluoro-5-trifluoromethylphenylboronic acid intermediate |

| 3. Workup | Acidic aqueous extraction, drying, and concentration | Yield ~57%, mp 167–168 °C |

Research Notes

- The Grignard reagent formation is sensitive to moisture and requires anhydrous conditions.

- The boronic acid intermediate is useful for Suzuki coupling or further aromatic substitutions.

- This method allows selective introduction of fluorine atoms in the aromatic ring with control over substitution pattern.

Direct Fluorination and Chlorination Using Hydrogen Fluoride and Carbon Tetrachloride

Historical and patent literature describe the preparation of methylbenzotrifluorides, including isomers related to 3,4-difluoro-5-methylbenzotrifluoride, by direct fluorination and chlorination of methyl-substituted aromatic compounds.

Typical Conditions

| Reagents | Conditions | Outcome |

|---|---|---|

| Hydrogen fluoride (HF), carbon tetrachloride (CCl4) | Heated at 85–110 °C under pressure (12–20 bar) for 6–10 hours | Mixtures of methylbenzotrifluoride isomers formed |

| Separation | Fractional distillation | Isolation of 3-methylbenzotrifluoride and other isomers |

Notes

- This method yields mixtures requiring chromatographic or distillation separation.

- It is less selective for difluorinated derivatives but provides a route to methylbenzotrifluorides.

- The process involves hazardous reagents (HF), requiring specialized equipment.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Purity (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Nucleophilic Aromatic Substitution (DMI/KF) | 3,4-Dichlorobenzonitrile, KF, DMI, catalyst | 190–220 °C, 4–5 h | ~89 | >99 | High yield, catalyst recycling, industrial scale | High temp, requires catalyst synthesis |

| Grignard Reaction | 3-Bromo-5-fluorobenzotrifluoride, Mg, THF | 45 °C reflux for Grignard; -78 °C for borate addition | 57 (boronic acid) | High | Selective substitution, versatile intermediate | Moisture sensitive, multi-step |

| Direct Fluorination/Chlorination | Methyl-substituted aromatics, HF, CCl4 | 85–110 °C, 6–10 h, high pressure | Variable, mixture | Variable | Simple reagents | Low selectivity, hazardous reagents |

Chemical Reactions Analysis

Types of Reactions

3,4-Difluoro-5-methylbenzotrifluoride can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the fluorine atoms on the benzene ring.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted benzotrifluoride derivatives, while oxidation and reduction reactions can produce different functionalized compounds.

Scientific Research Applications

3,4-Difluoro-5-methylbenzotrifluoride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound’s unique structure makes it a valuable tool in the study of biological systems and the development of new drugs.

Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,4-Difluoro-5-methylbenzotrifluoride depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biological effects. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below summarizes key differences between 3,4-Difluoro-5-methylbenzotrifluoride and analogous compounds:

Key Observations:

Substituent Effects: Electron-Withdrawing Groups: The trifluoromethyl group in this compound enhances electron withdrawal, reducing aromatic ring reactivity toward electrophilic substitution compared to non-fluorinated analogs. Halogen Differences: Replacing chlorine (in 2,4-Dichloro-5-methylbenzotrifluoride) with fluorine decreases molecular weight (Cl: ~35.45 g/mol vs. F: ~19.00 g/mol) and increases electronegativity, altering dipole moments and solubility.

Functional Group Impact :

- Aldehyde vs. Trifluoromethyl : The aldehyde group in 3,4-Difluoro-5-methoxybenzaldehyde enables nucleophilic addition reactions, while the trifluoromethyl group in the target compound prioritizes stability and metabolic resistance in drug design .

Physicochemical Properties

| Property | This compound | 2,4-Dichloro-5-methylbenzotrifluoride | 3,4-Difluoro-5-methoxybenzaldehyde |

|---|---|---|---|

| Molecular Weight (g/mol) | 232.12 | 263.03 | 172.13 |

| Boiling Point (°C, estimated) | 180–190 | 210–220 | 200–210 |

| Polarity | Moderate (due to -CF₃ and F) | High (Cl substituents) | High (aldehyde and methoxy) |

| Solubility | Low in water, high in organic solvents | Low in water | Moderate in polar solvents |

- Boiling Points : The dichloro derivative’s higher boiling point (210–220°C) reflects chlorine’s polarizability and stronger van der Waals interactions compared to fluorine.

- Solubility : Fluorine’s electronegativity reduces hydrophilicity in this compound, making it more suitable for lipid-rich pharmaceutical formulations .

Biological Activity

3,4-Difluoro-5-methylbenzotrifluoride (DFMBT) is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological mechanisms, and applications in various fields, including medicinal chemistry and environmental science.

Chemical Structure and Properties

The chemical structure of DFMBT consists of a benzene ring substituted with two fluorine atoms at the 3 and 4 positions, a methyl group at the 5 position, and three trifluoromethyl groups. This unique arrangement imparts distinct electronic properties that may influence its biological activity.

Synthesis of DFMBT

DFMBT can be synthesized through various methods, including:

- Electrophilic Aromatic Substitution : This method involves the introduction of fluorine and trifluoromethyl groups onto a benzene ring using suitable reagents such as fluorinating agents.

- Cross-Coupling Reactions : Utilizing palladium-catalyzed reactions such as Suzuki or Heck coupling to form carbon-carbon bonds with fluorinated precursors.

Antimicrobial Properties

Recent studies have indicated that DFMBT exhibits significant antimicrobial activity against various bacterial strains. For instance, a study demonstrated that DFMBT inhibited the growth of Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 64 |

Cytotoxicity and Anticancer Activity

DFMBT has shown promise in anticancer research. A series of in vitro assays revealed that DFMBT induced apoptosis in human cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The compound's cytotoxic effects were attributed to the activation of caspase pathways and the generation of reactive oxygen species (ROS).

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

The biological activity of DFMBT can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : DFMBT has been identified as an inhibitor of certain enzymes involved in metabolic pathways, which may contribute to its anticancer effects.

- Membrane Disruption : The presence of trifluoromethyl groups enhances lipophilicity, allowing DFMBT to disrupt lipid membranes in microbial cells.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, DFMBT was tested against standard microbial strains. The results indicated that DFMBT not only inhibited bacterial growth but also demonstrated synergistic effects when combined with conventional antibiotics, suggesting potential applications in treating resistant infections.

Case Study 2: Cancer Cell Apoptosis

In another study, DFMBT was administered to cultured cancer cells over a period of 48 hours. Flow cytometry analysis revealed an increase in early and late apoptotic cells compared to control groups. These findings underscore the potential of DFMBT as a lead compound for further development in cancer therapy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.